

Introduction: A Critical Building Block in Modern Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride*

Cat. No.: B1289292

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(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride, identified by CAS Number 118355-44-3, is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial, high-value intermediate. Its structure is centered on the 2-aminothiazole core, a moiety recognized as a "privileged structure" in drug discovery.[1][2] This scaffold is present in a wide array of marketed drugs, valued for its ability to form key interactions with biological targets.[3] [4] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, synthesis, analytical validation, and its pivotal role in the construction of complex APIs, with a particular focus on its application in the synthesis of third-generation cephalosporin antibiotics like Cefditoren.[5][6]

Section 1: Physicochemical Properties and Structural Analysis

The utility of **(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride** in organic synthesis is rooted in its distinct structural features. The molecule combines a reactive primary amine, a nucleophilic thiazole ring, and a primary alcohol, offering multiple points for synthetic modification. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid.

Table 1: Core Physicochemical Properties

Property	Value
CAS Number	118355-44-3
Molecular Formula	C ₄ H ₇ ClN ₂ OS
Molecular Weight	166.63 g/mol
Appearance	Typically a light yellow or off-white crystalline solid
Core Structure	2-Aminothiazole
Key Functional Groups	Primary Amine (-NH ₂), Primary Alcohol (-CH ₂ OH), Thiazole Ring
Salt Form	Hydrochloride

The 2-aminothiazole group serves as a versatile pharmacophore, capable of acting as a hydrogen bond donor and acceptor, while the thiazole ring's sulfur and nitrogen atoms can participate in coordination with biological targets.[1][2] The hydroxymethyl group at the 4-position provides a key synthetic handle for elaboration into more complex side chains, a critical feature for its use in antibiotic synthesis.

Section 2: The 2-Aminothiazole Scaffold: A Foundation of Modern Therapeutics

The 2-aminothiazole core is not merely a synthetic curiosity; it is a cornerstone of numerous successful drugs across various therapeutic areas. Its prevalence is a testament to its favorable physicochemical properties and its ability to be readily incorporated into diverse molecular architectures. This broad spectrum of activity makes the 2-aminothiazole motif a subject of intense study in medicinal chemistry.[4]

Examples of Marketed Drugs Containing the 2-Aminothiazole Scaffold:

- Antibiotics: Cefditoren, Cefixime, Ceftizoxime[7]
- Anti-inflammatory: Meloxicam[3]

- H₂ Receptor Antagonists: Famotidine[3]
- Kinase Inhibitors: Dasatinib[2]
- Dopamine Agonists: Pramipexole[7]

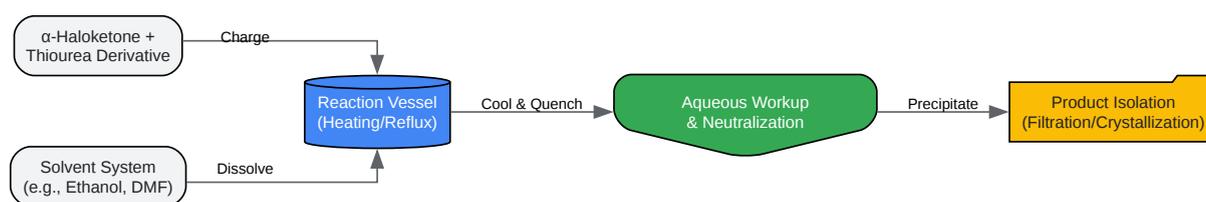
The success of this scaffold is attributed to its rigid, planar structure and its capacity for multi-point binding, making it an ideal anchor for designing potent and selective ligands.[1]

Section 3: Synthesis and Key Synthetic Applications

General Synthesis via Hantzsch Thiazole Synthesis

The foundational method for creating the 2-aminothiazole ring is the Hantzsch synthesis, a classic condensation reaction between an α -haloketone and a thiourea derivative.[7][8] This method is robust, high-yielding, and tolerant of a wide variety of functional groups, making it a workhorse in industrial and academic settings.

The general workflow involves the initial nucleophilic attack of the thiourea sulfur on the α -carbon of the ketone, followed by intramolecular condensation and dehydration to form the aromatic thiazole ring.



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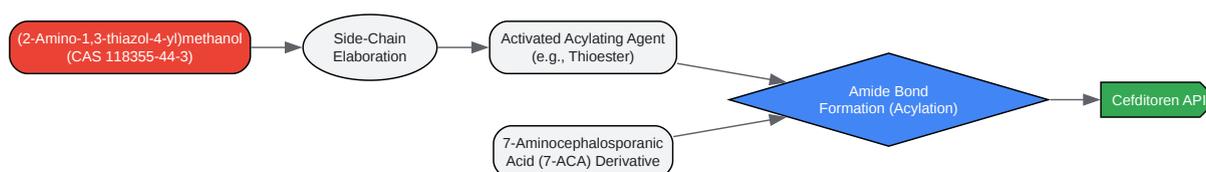
Caption: General workflow for Hantzsch 2-aminothiazole synthesis.

Primary Application: Intermediate for Cefditoren

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride is a well-documented intermediate in the synthesis of Cefditoren Pivoxil, a third-generation oral cephalosporin.[6] In this context, the

aminothiazole moiety forms a critical part of the C-7 side chain of the cephalosporin core, which is essential for its broad-spectrum antibacterial activity and stability against β -lactamase enzymes.[6]

The synthesis involves acylating the 7-amino position of the cephem nucleus with an activated derivative of a 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid. The (2-Amino-1,3-thiazol-4-yl)methanol provides the foundational thiazole ring for constructing this essential side chain.



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Caption: Role as a key building block in Cefditoren synthesis.

Section 4: Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and quality of any synthetic intermediate. For **(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride**, a combination of spectroscopic and chromatographic methods is employed.

Spectroscopic Profile

The structure of the compound can be unequivocally confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The expected signals provide a unique fingerprint for the molecule.

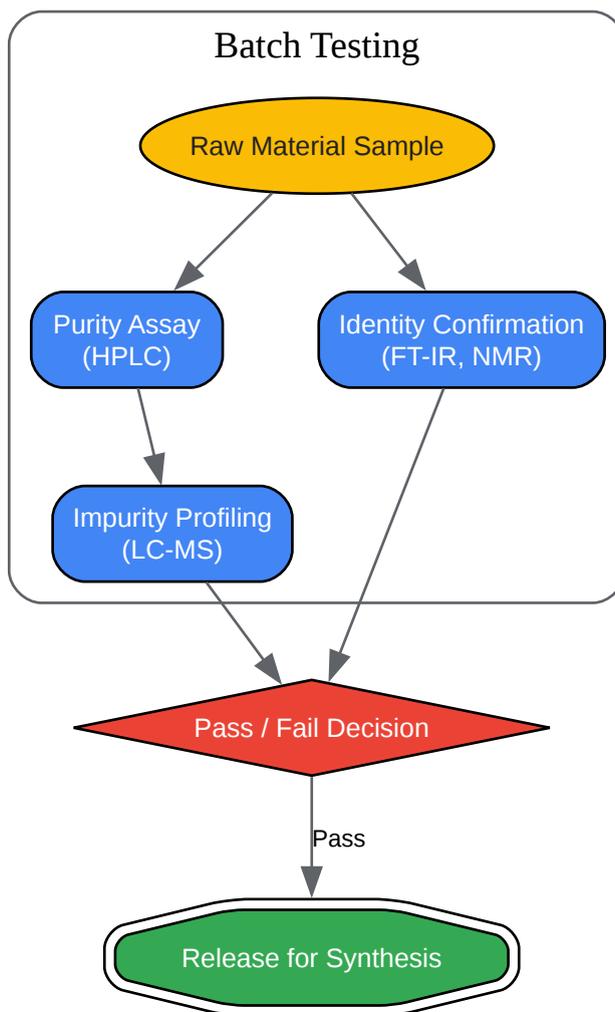
Table 2: Expected Spectroscopic Data

Technique	Region/Shift (ppm or cm^{-1})	Assignment & Rationale
^1H NMR (DMSO- d_6)	~7.0-7.5 ppm (br s, 2H)	Protons of the primary amine (-NH ₂)
~6.5-6.8 ppm (s, 1H)	Proton on the C5 position of the thiazole ring	
~4.4-4.6 ppm (d, 2H)	Methylene protons of the alcohol (-CH ₂ OH)	
~5.0-5.5 ppm (t, 1H)	Hydroxyl proton (-OH)	
^{13}C NMR (DMSO- d_6)	~168-170 ppm	C2 of the thiazole ring (bonded to -NH ₂)
~145-150 ppm	C4 of the thiazole ring (bonded to -CH ₂ OH)	
~105-110 ppm	C5 of the thiazole ring	
~55-60 ppm	Carbon of the hydroxymethyl group (-CH ₂ OH)	
FT-IR (KBr Pellet)	3400-3200 cm^{-1} (broad)	N-H stretching (amine) and O-H stretching (alcohol)
~1630 cm^{-1} (strong)	C=N stretching within the thiazole ring	
~1520 cm^{-1} (strong)	N-H bending (scissoring) of the primary amine	
~1050 cm^{-1} (strong)	C-O stretching of the primary alcohol	

Note: Exact chemical shifts and peak positions can vary based on the solvent, concentration, and instrument used.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Quality Control Workflow

A typical QC process ensures that each batch of the intermediate meets the required specifications before being used in the subsequent API synthesis steps.



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Caption: Standard quality control workflow for a pharmaceutical intermediate.

Section 5: Safety, Handling, and Toxicological Profile

Handling and Storage

As with many reactive chemical intermediates, proper handling is essential. Based on data for the parent 2-aminothiazole and related compounds, **(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride** should be considered hazardous.[13][14]

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[14]
- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood.[13]
- Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature, potentially under an inert atmosphere.[15]
- Incompatibilities: Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[13]

Toxicological Considerations: The Toxicophore Potential

An important consideration for drug development professionals is the classification of the 2-aminothiazole ring as a potential "toxicophore".[1][2] This means the structure is susceptible to metabolic activation in the body, potentially forming reactive metabolites that can bind to macromolecules and lead to adverse drug reactions. The primary concern is metabolic oxidation of the thiazole ring.[1] While the presence of this moiety does not automatically render a final drug toxic, it warrants careful toxicological evaluation and metabolic profiling during preclinical and clinical development.

Conclusion

(2-Amino-1,3-thiazol-4-yl)methanol hydrochloride (CAS 118355-44-3) is a synthetically versatile and commercially significant intermediate. Its value is derived from the embedded 2-aminothiazole scaffold, a privileged structure that imparts desirable properties to a multitude of APIs. Its primary role as a key building block for third-generation cephalosporins underscores its importance in the production of life-saving medicines. A thorough understanding of its synthesis, analytical profile, and handling requirements is essential for researchers and developers working to incorporate this valuable moiety into the next generation of therapeutics.

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